molecular formula C19H21FN2O4S B11251318 N-(4-fluorophenyl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

N-(4-fluorophenyl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11251318
M. Wt: 392.4 g/mol
InChI Key: DZEXYFLVAXDTJG-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a piperidine sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with 2-methoxy-5-nitrobenzoic acid to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with piperidine-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group in intermediates can yield the corresponding amine.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-BENZYL-PIPERIDINE-1-SULFONYL)-PHENYL)-ACETAMIDE
  • N-(1-BENZYL-PIPERIDIN-4-YL)-BENZAMIDE
  • N-(1-BENZYL-PIPERIDIN-4-YL)-2-METHYL-BENZAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The methoxy group also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21FN2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-10-9-16(27(24,25)22-11-3-2-4-12-22)13-17(18)19(23)21-15-7-5-14(20)6-8-15/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)

InChI Key

DZEXYFLVAXDTJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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